molecular formula C27H23N3O4 B2817962 N-benzyl-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide CAS No. 1351844-68-2

N-benzyl-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide

Cat. No. B2817962
CAS RN: 1351844-68-2
M. Wt: 453.498
InChI Key: MAAWCFYQOFVSOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with multiple functional groups. It contains a benzyl group, an acetamide group, and a tricyclic structure with multiple nitrogen and oxygen atoms .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy .

Scientific Research Applications

Radical Cyclization for Alkaloid Synthesis

Research has demonstrated the potential of similar complex molecules in the synthesis of alkaloids through radical cyclization processes. For instance, N-benzyl-halo-acetamides have been used to undergo 5-endo-trig radical cyclization, leading to the synthesis of octahydroindole derivatives, which are valuable in alkaloid synthesis. This process showcases the molecule's role in facilitating the construction of complex cyclic structures essential for developing pharmacologically active compounds (Ikeda et al., 2001).

Crystal Structure Analysis

Another application involves the determination of crystal structures of related compounds to understand their conformational properties better. For example, the crystal structure of ethyl 9-methyl-10-phenyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02.7]trideca-2(7),3,5-trien-13-carboxylate was determined, providing insights into the molecule's conformational dynamics, which is crucial for designing molecules with desired biological activities (Magerramov et al., 2010).

Synthetic Applications in Medicinal Chemistry

These molecules also find applications in the synthesis of various bioactive compounds, including antibiotics and anticancer agents. For example, compounds with similar structures have been used to synthesize fragments of synthetic mucin, which plays a crucial role in the development of cancer vaccines and drug delivery systems targeting mucosal tissues (Thomas et al., 1988).

Isocyanide-Based Synthesis

Isocyanide-based multicomponent synthesis methods have been applied to similar compounds, leading to the development of novel benzodiazepine derivatives. These compounds are explored for their potential antibacterial activities, showcasing the role of such molecules in contributing to the discovery of new antibiotics (Akbarzadeh et al., 2012).

properties

IUPAC Name

N-benzyl-2-[2,4-dioxo-3-(2-phenylethyl)-4a,5a,6,7,8,9,9a,9b-octahydro-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O4/c31-23(28-17-20-11-5-2-6-12-20)18-30-24-21-13-7-8-14-22(21)34-25(24)26(32)29(27(30)33)16-15-19-9-3-1-4-10-19/h1-6,9-12,21-22,24-25H,7-8,13-18H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLXUNYPHIZBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C3C(O2)C(=O)N(C(=O)N3CC(=O)NCC4=CC=CC=C4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.